molecular formula C9H11NO3 B2600279 (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2272598-77-1

(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2600279
CAS No.: 2272598-77-1
M. Wt: 181.191
InChI Key: DZHMICZSVLTZNU-BDINMYNLSA-N
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Description

(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[310]hexane-6-carboxylic acid is a bicyclic compound featuring a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and aziridine derivatives.

    Cycloaddition Reaction: A [3+2] cycloaddition reaction is employed to form the bicyclic core. This reaction is often catalyzed by transition metals like palladium or rhodium.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biological pathways involving bicyclic structures.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities, such as antiviral or antibacterial properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its rigid bicyclic structure.

Mechanism of Action

The mechanism by which (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
  • (1R,5S)-3-tert-Butoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Uniqueness

Compared to similar compounds, (1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific functional groups and stereochemistry. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,5S)-3-prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-7(11)10-3-5-6(4-10)8(5)9(12)13/h2,5-6,8H,1,3-4H2,(H,12,13)/t5-,6+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHMICZSVLTZNU-OFWQXNEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2C(C1)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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